molecular formula C10H7NO2S B1231774 Pyridin-3-yl thiophene-2-carboxylate

Pyridin-3-yl thiophene-2-carboxylate

Cat. No.: B1231774
M. Wt: 205.23 g/mol
InChI Key: GVVPOBOYVLCUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-3-yl thiophene-2-carboxylate is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a thiophene ring linked to a pyridine moiety, a structural motif prevalent in bioactive molecules. Researchers utilize this core structure as a versatile building block for synthesizing diverse heterocyclic compounds, including pyrimidines, pyrazoles, and pyrans . The pyridine-thiophene scaffold is recognized for its potential biological activities. Compounds based on this structure have demonstrated promising anti-inflammatory properties by acting as dual inhibitors of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in the inflammatory pathway . Additionally, derivatives have shown potent antioxidant activity against DPPH radicals and in lipid peroxidation assays . The thiophene ring itself is a privileged pharmacophore in FDA-approved drugs and is often used as a bio-isostere for benzene rings to optimize a compound's physicochemical properties, metabolic stability, and binding affinity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

pyridin-3-yl thiophene-2-carboxylate

InChI

InChI=1S/C10H7NO2S/c12-10(9-4-2-6-14-9)13-8-3-1-5-11-7-8/h1-7H

InChI Key

GVVPOBOYVLCUFS-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OC(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CN=C1)OC(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Electronic and Physicochemical Properties

A critical comparison involves substituents on the thiophene carboxylate backbone. For example:

Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate ()
  • Structure : Features a benzo[b]thiophene core with phenyl and acetyloxy substituents.
  • Physical Properties : Melting point (174–178°C), IR peaks at 1774 cm⁻¹ (ester C=O) and 1721 cm⁻¹ (acetyl C=O) .
PODO-1 Derivative ()
  • Structure : Contains a (3,4,5-trimethoxyphenyl)methyl group linked to thiophene-2-carboxylate.
  • Synthesis : Prepared via HECK reaction, a palladium-catalyzed cross-coupling method .
  • Comparison : The trimethoxyphenyl group in PODO-1 derivatives may confer enhanced π-π stacking interactions compared to pyridin-3-yl, influencing crystallinity and stability.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate ()
  • Structure : Incorporates a pyridin-3-yl group within a piperidine scaffold.
  • Safety Data : Requires respiratory, hand, and eye protection during handling, suggesting reactivity or toxicity concerns associated with pyridine derivatives .

Structural and Functional Implications

  • The pyridin-3-yl moiety may modulate target binding or metabolic stability.

Preparation Methods

Sonogashira Coupling for Alkyne Intermediates

Sonogashira coupling of halogenated thiophene esters with terminal alkynes generates alkynyl intermediates, which can undergo further functionalization. For instance, iodothienopyranones are synthesized via iodolactonization of 3-alkynylthiophene-2-carboxylic acids. Adapting this, 3-iodothiophene-2-carboxylate could couple with 3-ethynylpyridine under Pd(PPh₃)₂Cl₂/CuI catalysis, followed by oxidative esterification.

Representative Conditions :

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Base: Et₃N

  • Solvent: Tetrahydrofuran (THF)

  • Yield: ~70–90%

Oxidative Carbonylation

Pd-catalyzed oxidative carbonylation converts alkynyl precursors to carboxylates. In the synthesis of 5’-carboxylic acid derivatives, this method achieves high yields (90%). Applied to this compound, 3-alkynylthiophene intermediates could undergo carbonylation in the presence of CO and a pyridinyl nucleophile.

Solid-Phase Synthesis and Protecting Group Strategies

Multi-step syntheses often employ protecting groups to enhance regioselectivity. For example, tert-butyloxycarbonyl (Boc) protection is used in the synthesis of pyrrolidine-2-carboxylic acid analogs. A hypothetical route for this compound could involve:

  • Boc protection of 3-hydroxypyridine.

  • Coupling with thiophene-2-carboxylic acid chloride.

  • Deprotection with trifluoroacetic acid (TFA).

Advantages :

  • Minimizes side reactions at the pyridine nitrogen.

  • Facilitates purification at each step.

Photochemical and Radical-Based Methods

Visible-light-promoted reactions offer eco-friendly alternatives. The synthesis of benzothiophenes via blue LED irradiation demonstrates the feasibility of photochemical ester formation. For this compound, a disulfide-thiophene precursor could react with a pyridinyl alkyne under similar conditions:

Conditions :

  • Light source: 12 W blue LED or sunlight

  • Solvent: Toluene

  • Time: 24–27 hours

  • Yield: 60–68%

Analytical and Purification Techniques

Chromatographic Purification

Silica gel chromatography remains the gold standard, with eluent systems tailored to compound polarity:

Compound TypeEluent Ratio (Petroleum Ether:Ethyl Acetate)Yield RangeSource
Thiophene carboxylates4:1 to 25:160–91%
Pyridine derivatives15:1 to 20:165–86%

Spectroscopic Characterization

  • ¹H/¹³C NMR : Key for confirming ester linkage and aromatic proton environments.

  • HRMS : Validates molecular formula (C₁₀H₇NO₂S, [M+H]⁺ = 206.0274).

Challenges and Optimization Opportunities

  • Regioselectivity in Coupling Reactions : Competing reactions at pyridine C2/C4 positions necessitate careful catalyst selection.

  • Functional Group Compatibility : Oxidative conditions may degrade thiophene rings; reductive environments (e.g., NaBH₄) are preferable for hydrogenation steps.

  • Scalability : Photochemical methods face scalability hurdles due to light penetration limits .

Q & A

Q. What are the common synthetic routes for preparing Pyridin-3-yl thiophene-2-carboxylate derivatives?

Answer: The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with pyridin-3-yl-containing precursors. For example:

  • Method 1 : Reacting thiophene-2-carboxylic acid with pyridine-3-amine using copper chloride (CuCl₂) as a catalyst under controlled temperatures (60–80°C) to form methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate .
  • Method 2 : Multi-step reactions incorporating sulfamoyl or acetamido groups via nucleophilic substitution, often requiring solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Key Considerations : Catalyst selection (e.g., palladium on carbon for hydrogenation), solvent polarity, and temperature control to avoid side reactions .

Q. How are this compound derivatives characterized structurally?

Answer: Structural elucidation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and bonding patterns (e.g., distinguishing pyridinyl vs. thiophene ring protons) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, critical for understanding biological activity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95% in many cases) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for these compounds?

Answer: Contradictions often arise from variability in assay conditions or structural modifications. Strategies include:

  • Cross-Validation : Replicate studies using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify functional groups (e.g., sulfamoyl vs. carboxylate) and compare bioactivity trends .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes or receptors) to rationalize discrepancies .

Q. What strategies optimize reaction yields in multi-step syntheses of complex thiophene-pyridine hybrids?

Answer: Optimization involves:

  • Catalyst Screening : Transition metals (e.g., CuCl₂) improve coupling efficiency in Suzuki-Miyaura or Ullmann reactions .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side products .
  • Flow Chemistry : Continuous reactors improve scalability and reproducibility for industrial-grade synthesis .

Q. How do electronic properties of this compound derivatives influence their applications in material science?

Answer: The conjugated π-system of thiophene and pyridine rings enables:

  • Charge Transport : High electron mobility for organic semiconductors, measured via cyclic voltammetry .
  • Thermal Stability : Decomposition temperatures >250°C (from thermogravimetric analysis) suit high-temperature applications .
  • Functionalization : Bromination or etherification tailors optical/electronic properties for photovoltaic devices .

Q. What mechanistic insights explain the biological activity of these compounds against multidrug-resistant targets?

Answer: Proposed mechanisms include:

  • Enzyme Inhibition : Sulfamoyl groups act as transition-state analogs for enzymes like dihydrofolate reductase (DHFR) .
  • Receptor Antagonism : Pyridinyl-thiophene hybrids block ATP-binding pockets in kinases (e.g., EGFR), validated via competitive binding assays .
  • Synergistic Effects : Combination with standard chemotherapeutics reduces IC₅₀ values in resistant cell lines .

Q. How can researchers validate the purity and stability of these compounds under storage conditions?

Answer:

  • HPLC-PDA : High-performance liquid chromatography with photodiode array detection quantifies impurities (<1% threshold) .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS .
  • Spectroscopic Monitoring : FT-IR detects hydrolytic degradation (e.g., ester bond cleavage) .

Q. What computational tools are recommended for predicting the reactivity of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational flexibility during reactions .
  • SHELX Suite : Refines crystallographic data to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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